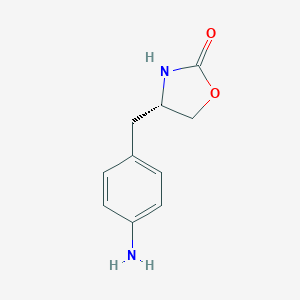

(S)-4-(4-氨基苄基)恶唑烷-2-酮

描述

Synthesis Analysis

The synthesis of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives and related compounds involves multiple steps, starting from precursors like benzyl-N-Boc-(3R)-aminobutanoate, leading through cyclization and rearrangement processes. For instance, Lucarini and Tomasini (2001) described the synthesis of oligomers containing oxazolidin-2-ones by activating the carboxy group, achieving good yields and suggesting the potential for creating ordered structures (Lucarini & Tomasini, 2001). Additionally, He et al. (2014) developed a general method for synthesizing oxazolidin-2-ones directly from 1,3-diols or 3-amino alcohols using iodobenzene dichloride and sodium azide, showcasing a versatile approach to these compounds (He et al., 2014).

Molecular Structure Analysis

The molecular structure of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives has been studied extensively. For example, Kumari et al. (2016) performed single-crystal X-ray analysis of a Schiff base derived from (S)-4-(4-Aminobenzyl)oxazolidin-2-one, revealing a 1-D slipped, face-to-face motif, which indicates the potential for these compounds in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of (S)-4-(4-Aminobenzyl)oxazolidin-2-one involves condensation reactions, as seen in the synthesis of Schiff bases. This functional group allows for further chemical modifications, providing a pathway to a wide range of derivatives with potential applications in various fields. For instance, the synthesis of N-alkylated derivatives has been explored for the inhibition of enzymes, demonstrating the chemical versatility of these compounds (Ahmed et al., 2002).

Physical Properties Analysis

The physical properties of (S)-4-(4-Aminobenzyl)oxazolidin-2-one and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthetic pathways. The determination of these properties is essential for understanding the behavior of these compounds in different environments and for optimizing their use in synthetic chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are key to the utility of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in synthetic chemistry. These properties determine how the compound can be incorporated into larger molecules or how it can be used as a building block for more complex structures. Research in this area focuses on exploring the full potential of these compounds in organic synthesis and their applications in creating biologically active molecules.

- (Lucarini & Tomasini, 2001)

- (Kumari et al., 2016)

- (Ahmed et al., 2002)

- (He et al., 2014)

科学研究应用

抗菌活性:该化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 菌株表现出抗菌活性,表明其在治疗由这些菌株引起的感染中具有潜在用途 (Córdova-Guerrero 等,2014).

芳香化酶抑制:它作为细胞色素 P-450 酶芳香化酶的新型抑制剂,显示出作为寻找更特异性芳香化酶抑制剂的先导化合物的潜力 (Ahmed 等,2002).

IDH1R132H 突变抑制剂:该化合物是 IDH1R132H 的有效抑制剂,并且在 IDH1R132H 突变特异性抑制剂中具有进一步优化的潜力 (Levell 等,2017).

抑制人胎盘芳香化酶:该化合物的两种对映异构体对人胎盘芳香化酶具有更大的抑制活性,其中 S-对映异构体的效力低于 R-对映异构体 (Ahmed 等,2002).

抗菌活性和 DNA 拓扑酶蛋白结合:它对各种病原微生物表现出抗菌活性,并与 DNA 拓扑酶蛋白结合 (Rosy 等,2015).

CuI 催化反应的配体:该化合物是 CuI 催化的芳基卤化物酰胺化和邻位卤代苯甲酰胺环化的有效配体 (Ma & Jiang, 2008).

折叠体合成:相关化合物的低聚物以有序结构折叠,并控制特定肽键在反式构象中的形成 (Lucarini & Tomasini, 2001).

不对称合成的中间体:S-对映异构体是制备聚合物负载的埃文斯恶唑烷-2-酮的关键中间体,用于固体负载的不对称合成 (Green 等,2003).

药物化学中的保护基团:1,3-恶唑烷-2-酮核是合成有机化学和药物化学中流行的框架,可用作 1,2-氨基醇体系的保护基团和抗菌药物 (Zappia 等,2007).

新杂环化合物的合成:已经合成了基于 (S)-4-(4-氨基苄基)恶唑烷-2-酮的新型杂环化合物,并研究了它们的生物活性 (Tlekhusezh 等,1996).

有机发光器件中的应用:基于该结构合成的化合物在有机发光器件和非线性光学材料中具有潜在应用 (Kumari 等,2016).

酶促合成:固定化脂肪酶可以合成相关的恶唑烷-2-酮,生成 3-乙基-1,3-恶唑烷等化合物 (Yadav & Pawar, 2014).

属性

IUPAC Name |

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAVSKJKDPLWBD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285890 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-aminobenzyl)oxazolidin-2-one | |

CAS RN |

152305-23-2 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structural characteristics of (S)-4-(4-aminobenzyl)oxazolidin-2-one based on the research?

A1: The research article you provided focuses on elucidating the crystal structure of (S)-4-(4-aminobenzyl)oxazolidin-2-one using X-ray diffraction alongside spectral analysis []. While the exact molecular formula and weight are not provided in the abstract, the study confirms the compound's structure through crystallographic data. Additionally, the research employs spectroscopic techniques, suggesting the utilization and analysis of spectral data, although specific details are not outlined in the abstract.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)